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Compound of Interest

Compound Name: 2-iodo-5-(trifluoromethyl)aniline

Cat. No.: B011494

Introduction

Trifluoromethylated anilines are a pivotal class of organic compounds that have garnered
significant attention in the fields of medicinal chemistry and agrochemistry. The incorporation of
a trifluoromethyl (-CF3) group onto an aniline scaffold imparts unique physicochemical
properties that can profoundly enhance the biological activity, metabolic stability, and
pharmacokinetic profile of a molecule.[1][2][3][4] This technical guide provides an in-depth
overview of the biological activities of trifluoromethylated anilines, complete with quantitative
data, detailed experimental protocols, and visual representations of relevant biological
pathways and experimental workflows.

Physicochemical Impact of Trifluoromethylation

The strategic introduction of a trifluoromethyl group into the aniline ring significantly alters its
electronic and lipophilic characteristics. The high electronegativity of the fluorine atoms in the -
CF3 group makes it a strong electron-withdrawing group, which can modulate the pKa of the
aniline nitrogen, influencing its interaction with biological targets.[1] Furthermore, the
lipophilicity of a molecule is often increased by the presence of a -CF3 group, which can
improve its ability to cross cell membranes and enhance its bioavailability.[2][3][5] A crucial
advantage of trifluoromethylation is the increased metabolic stability it confers. The carbon-
fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as
cytochrome P450s, thereby prolonging the in vivo half-life of the drug candidate.[1][6]
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Applications in Drug Discovery

Trifluoromethylated anilines are integral components of numerous therapeutic agents,
particularly in the development of kinase inhibitors for cancer therapy.[1][7] The aniline moiety
often serves as a key pharmacophore that anchors the inhibitor to the ATP-binding pocket of
the kinase.

Kinase Inhibition

Trifluoromethylated anilines are prominent scaffolds in the design of inhibitors for various
protein kinases, including Phosphoinositide 3-kinases (PI13Ks), mammalian Target of
Rapamycin (mTOR), and Serine/Arginine-rich Protein Kinases (SRPKs).[7][8]

PISK/mTOR Pathway Inhibition: The PISBK/AKT/mTOR signaling pathway is a critical regulator
of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9]
[10][11] Several trifluoromethylated aniline-containing compounds have been developed as
potent inhibitors of this pathway.

Table 1: Inhibitory Activity of Trifluoromethylated Anilines against PI3K/mTOR Kinases
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Compound Target Kinase IC50 (nM) Cell Line Reference
PQR309
o PI3Ka 33 - [12]
(Bimiralisib)
PQR309
S PI3KB 661 - [12]
(Bimiralisib)
PQR309
o PI3Kd 708 - [12]
(Bimiralisib)
PQR309
S PI3Ky 451 - [12]
(Bimiralisib)
PQR309
o mTOR 89 - [12]
(Bimiralisib)
Torinl mTORC1 5.4 - [13]
Torin2 mTOR 0.25 Cellular Assay [11]
Compound 7 mTORC1 5.4 - [13]
MEI Pharma
PI3K& 8.4 - [14]
Compound
MEI Pharma
PI3Ka >4600 - [14]
Compound
MEI Pharma
PI3KB >8790 - [14]
Compound
MEI Pharma
PI3Ky 1919 - [14]
Compound
MEI Pharma
mTOR >10000 - [14]
Compound

SRPK Inhibition: Serine/arginine-rich protein kinases (SRPKSs) are involved in the regulation of
pre-mRNA splicing, a process often dysregulated in cancer.[7][15] SRPIN340, a
trifluoromethylated aniline derivative, is a known inhibitor of SRPKs.[16]

Table 2: Inhibitory Activity of a Trifluoromethylated Aniline against SRPK
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Compound Target Kinase Ki (uM) Reference
SRPIN340 SRPK1 0.89 [17]
Compound Target Kinase IC50 (nM) Reference
SPHINX31 SRPK1 5.9 [17]
SRPKIN-1 SRPK1 35.6 [17]
SRPKIN-1 SRPK2 98 [17]
geol140 SRPK1 22.1 [18]
geo140 SRPK2 7900 [18]

Signaling Pathway Diagrams
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Applications in Agrochemicals
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The unique properties of trifluoromethylated anilines also make them valuable in the
development of modern agrochemicals, including herbicides, insecticides, and fungicides.[9]
[10][19]

Herbicidal Activity

Certain trifluoromethylated aniline derivatives have demonstrated potent herbicidal activity.

Table 3: Herbicidal Activity of Trifluoromethylated Anilines

Compound .. .
Target Weed Activity Metric  Value Reference
Class
5-Heterocycloxy-
3-substituted-1-
) o Good at 100
(3- Brassica napus Inhibition [14]
. pg/mL
trifluoromethyl)ph
enyl-1H-pyrazole
5-Heterocycloxy-
3-substituted-1- )
Echinochloa ) Good at 100
(3- ) Bleaching [14]
crusgalli pg/mL

trifluoromethyl)ph
enyl-1H-pyrazole

Insecticidal Activity

Trifluoromethylated anilines are precursors to and components of various insecticides.

Table 4: Insecticidal Activity of Trifluoromethylated Aniline Derivatives
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Compound Target Insect LC50 (mglL) Reference
Compound Ik Spodoptera frugiperda  0.56 [20]
Compound llaa Spodoptera frugiperda  0.46 [20]

8.0-fold higher
Compound Il Plutella xylostella potency than [21]
chlorantraniliprole

1.8-fold higher
Compound lly Plutella xylostella potency than [21]
chlorantraniliprole

4.7-fold higher
Compound liz Plutella xylostella potency than [21]
chlorantraniliprole

Fungicidal Activity

The antifungal properties of trifluoromethylated anilines have also been explored.

Table 5: Fungicidal Activity of Trifluoromethylated Anilines

Compound Target Fungus MIC (pg/mL) Reference
4-amino-3-chloro-5- o
) ) ) Vibrio
nitrobenzotrifluoride ) 100 [22]
parahaemolyticus
(ACNBF)
2-iodo-4- o
) . Vibrio
trifluoromethylaniline ) 50 [22]
parahaemolyticus
(ITFMA)

Experimental Protocols
Synthesis of Trifluoromethylated Anilines

A general, one-pot synthesis of N-methyl-N-(trifluoromethyl)aniline derivatives can be achieved
through the reaction of the corresponding aniline with sodium trifluoromethanesulfinate
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(CF3S02Na) and an alkylating agent.[23]

Materials:

Substituted aniline (1.0 mmol)

Sodium trifluoromethanesulfinate (2.0 mmol)

tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol)

Dimethyl carbonate (DMC, 5.0 mL)

Reaction vessel (e.g., sealed tube)

Procedure:

To a sealed tube, add the substituted aniline (1.0 mmol), sodium trifluoromethanesulfinate
(2.0 mmol), and dimethyl carbonate (5.0 mL).

e Add tert-butyl hydroperoxide (3.0 mmol) to the mixture.
e Seal the tube and stir the reaction mixture at 120 °C for 12 hours.

 After cooling to room temperature, quench the reaction with saturated aqueous sodium
bicarbonate solution.

o Extract the mixture with ethyl acetate (3 x 15 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
N-methyl-N-(trifluoromethyl)aniline.[23]

Kinase Inhibition Assay (Competitive Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of a test
compound for a specific kinase.[15][24]
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Materials:

Kinase of interest

Fluorescently labeled ATP-competitive kinase inhibitor (tracer)
Europium-labeled anti-tag antibody (specific to the kinase tag)
Test compound (trifluoromethylated aniline derivative)

Assay buffer

384-well microplate

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

Prepare serial dilutions of the test compound in assay buffer.
In a 384-well plate, add the kinase, tracer, and anti-tag antibody to each well.
Add the diluted test compound or vehicle control to the appropriate wells.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow
binding to reach equilibrium.

Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount
of tracer bound to the kinase.

Calculate the percentage of inhibition for each concentration of the test compound relative to
the controls.

Determine the IC50 value by fitting the dose-response curve to a suitable model.[6]

Experimental Workflow Diagram
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Conclusion

Trifluoromethylated anilines represent a privileged scaffold in modern drug discovery and
agrochemical development. Their unique ability to enhance biological activity, improve
metabolic stability, and fine-tune physicochemical properties has led to their incorporation into a
wide array of successful molecules. This guide has provided a comprehensive overview of their
biological activities, supported by quantitative data and detailed experimental protocols. The
continued exploration of this versatile chemical class holds significant promise for the
development of novel and effective therapeutic agents and crop protection solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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